molecular formula C10H13N5NaO10PS B13813081 5'-Adenylyl Sulfate Sodium Salt

5'-Adenylyl Sulfate Sodium Salt

Cat. No.: B13813081
M. Wt: 449.27 g/mol
InChI Key: JYPWXEPVDQGNMS-MCDZGGTQSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5’-Adenylyl Sulfate Sodium Salt typically involves the reaction of adenosine 5’-phosphate with sulfuric acid or its derivatives. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of 5’-Adenylyl Sulfate Sodium Salt may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5’-Adenylyl Sulfate Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as glutathione, and various catalysts that facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfite, sulfate, and various substituted adenosine derivatives. These products are important intermediates in biochemical pathways and have various applications in research and industry .

Scientific Research Applications

5’-Adenylyl Sulfate Sodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Adenylyl Sulfate Sodium Salt involves its role as an intermediate in the sulfate assimilation pathway. It is converted to sulfite by the enzyme adenylylsulfate reductase, which uses glutathione as an electron donor. This reaction is a key regulatory step in the synthesis of sulfur-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Adenylyl Sulfate Sodium Salt is unique due to its specific role in the sulfate assimilation pathway and its involvement in the synthesis of a wide range of sulfur-containing compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industry .

Properties

Molecular Formula

C10H13N5NaO10PS

Molecular Weight

449.27 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] sulfate

InChI

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

JYPWXEPVDQGNMS-MCDZGGTQSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+]

Origin of Product

United States

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